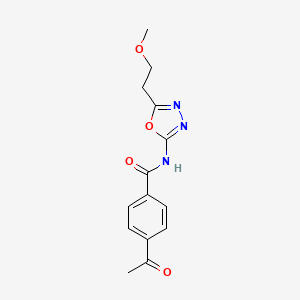

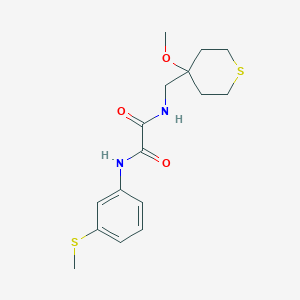

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Oxidation Processes

A study by Reinaud, Capdevielle, and Maumy (1991) explored the ortho-aryloxylation of N-substituted benzamides using the copper(II)/trimethylamine N-oxide system. This research demonstrated a novel oxidizing process that could potentially be applied in the synthesis of complex organic molecules, showcasing the utility of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide derivatives in facilitating ortho-selective oxidizing processes (Reinaud, Capdevielle, & Maumy, 1991).

Chemosensing Applications

Sun, Wang, and Guo (2009) developed structurally simple N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. Their research highlights the potential of these compounds in environmental monitoring and safety, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon of benzamide derivatives for selective detection (Sun, Wang, & Guo, 2009).

Antidiabetic and Antimicrobial Potential

Thakal, Singh, and Singh (2020) synthesized and evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, as well as for their antimicrobial potential. This research underscores the therapeutic promise of N,3,5-trimethyl-N-(4-nitrophenyl)benzamide derivatives in treating diabetes and infections (Thakal, Singh, & Singh, 2020).

Materials Science and Corrosion Inhibition

Mishra et al. (2018) conducted studies on the acidic corrosion inhibition of mild steel by N-phenyl-benzamide derivatives. Their work demonstrates the application of these compounds in protecting industrial materials, highlighting the significance of electron withdrawing and releasing substituents on the inhibition efficiency of these benzamide derivatives (Mishra et al., 2018).

Safety and Hazards

特性

IUPAC Name |

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-8-12(2)10-13(9-11)16(19)17(3)14-4-6-15(7-5-14)18(20)21/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAQBOWPLGLGGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-N-(4-nitrophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2392710.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2392717.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)